4-cyano-N-o-tolyl-benzenesulfonamide
Description
4-Cyano-N-o-tolyl-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano group (-CN) at the para position and an o-tolyl (2-methylphenyl) group attached to the sulfonamide nitrogen. Sulfonamides are historically significant for their antimicrobial activity, and modern derivatives are explored for diverse therapeutic applications, including enzyme inhibition and anticancer activity .
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
4-cyano-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O2S/c1-11-4-2-3-5-14(11)16-19(17,18)13-8-6-12(10-15)7-9-13/h2-9,16H,1H3 |
InChI Key |
SVVFLCOTFXTZFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among benzenesulfonamide derivatives lie in substituent type, position, and the nature of the amine-linked group. Below is a comparative analysis:
Notes:
- Electron-withdrawing vs.
- Amine substituent diversity : The o-tolyl group provides steric bulk and moderate lipophilicity, contrasting with heterocyclic amines (e.g., oxazole, thiazole) that may participate in hydrogen bonding or π-stacking .
Electronic Effects of Substituents
- Cyano (-CN): Strong electron-withdrawing effect reduces electron density on the benzene ring, increasing sulfonamide acidity (pKa ~8–10) and solubility in polar solvents. This contrasts with methoxy (-OCH₃), which donates electrons, raising pKa and reducing solubility .
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